1-Methyl-4-(3-nitro-phenoxy)-piperidine
Description
1-Methyl-4-(3-nitro-phenoxy)-piperidine is a piperidine derivative featuring a nitro-substituted phenoxy group at the 4-position and a methyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatile biological activities, including receptor modulation, epigenetic inhibition, and antitumor effects . The structural flexibility of the piperidine scaffold allows for diverse substitutions, enabling fine-tuning of pharmacological properties such as receptor selectivity, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-4-(3-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-13-7-5-11(6-8-13)17-12-4-2-3-10(9-12)14(15)16/h2-4,9,11H,5-8H2,1H3 |
InChI Key |
UHKDHIWXHUUVOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparison :
- 1-Methyl-4-(3-nitro-phenoxy)-piperidine vs. The methyl group at the 1-position may reduce conformational flexibility compared to propyl-linked analogues, affecting binding pocket accessibility .
Methylamino Substitutions
1-Methyl-4-(methylamino)piperidine derivatives (e.g., R1-13 in ) exhibit dual epigenetic activity, inhibiting both G9a histone methyltransferase and DNMT1 DNA methyltransferase. The methylamino group at the 4-position enhances dual activity, whereas bulkier substituents like 1-(3-methoxypropyl)piperidine favor G9a selectivity .
Comparison Table: Piperidine Derivatives with Nitrogenous Substituents
Antitumor Activity
Platinum complexes incorporating 1-methyl-4-(methylamino)piperidine show potent antitumor activity by inducing apoptosis. For example, [PtII(1-methyl-4-(methylamino)piperidine)(oxalate)] exhibits IC50 values comparable to cisplatin, with improved solubility due to the piperidine moiety .
Physicochemical Properties
Table: Physical Properties of Selected Piperidine Derivatives
Pharmacological Profiles
- Cyproheptadine (1-methyl-4-dibenzo[a,e]cycloheptatrienylidine-piperidine): Demonstrates dual antihistaminic and antiserotonin activity, surpassing chlorpheniramine and lysergic acid diethylamide in potency .
- This compound: The nitro-phenoxy group may confer unique pharmacokinetic properties, such as delayed metabolism via steric protection of the piperidine ring.
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